2,4-Dibromopentane 2,4-Dibromopentane
Brand Name: Vulcanchem
CAS No.: 19398-53-9
VCID: VC21044093
InChI: InChI=1S/C5H10Br2/c1-4(6)3-5(2)7/h4-5H,3H2,1-2H3
SMILES: CC(CC(C)Br)Br
Molecular Formula: C5H10Br2
Molecular Weight: 229.94 g/mol

2,4-Dibromopentane

CAS No.: 19398-53-9

Cat. No.: VC21044093

Molecular Formula: C5H10Br2

Molecular Weight: 229.94 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dibromopentane - 19398-53-9

Specification

CAS No. 19398-53-9
Molecular Formula C5H10Br2
Molecular Weight 229.94 g/mol
IUPAC Name 2,4-dibromopentane
Standard InChI InChI=1S/C5H10Br2/c1-4(6)3-5(2)7/h4-5H,3H2,1-2H3
Standard InChI Key KUZOHDYKJXNCSI-UHFFFAOYSA-N
SMILES CC(CC(C)Br)Br
Canonical SMILES CC(CC(C)Br)Br

Introduction

Chemical Identity and Structure

2,4-Dibromopentane (C₅H₁₀Br₂) is a dibromoalkane with a molecular weight of 229.94 g/mol . The compound features two bromine atoms substituted at non-adjacent positions (2 and 4) on a five-carbon chain. This arrangement introduces stereochemical complexity into the molecule's structure.

Identification Data

ParameterInformation
CAS Number19398-53-9
Molecular FormulaC₅H₁₀Br₂
Molecular Weight229.94 g/mol
IUPAC Name2,4-dibromopentane
European Community (EC) Number243-031-7
DSSTox Substance IDDTXSID30884890
InChIInChI=1S/C5H10Br2/c1-4(6)3-5(2)7/h4-5H,3H2,1-2H3
InChIKeyKUZOHDYKJXNCSI-UHFFFAOYSA-N

Table 1: Chemical identification data for 2,4-Dibromopentane

Synonyms

The compound is known by several synonyms in chemical literature and databases:

  • 2,4-Dibromopentane

  • Pentane, 2,4-dibromo-

  • meso-2,4-Dibromopentane

  • (2R,4S)-2,4-Dibromopentane

  • 2,4-Dibrom-pentan

Physical Properties

2,4-Dibromopentane is a colorless to light yellow liquid at room temperature with specific physical characteristics that make it suitable for various laboratory applications.

Basic Physical Properties

PropertyValueReference
Physical State (20°C)Liquid
Density1.64 g/cm³
Boiling Point40°C at 4 mmHg
Flash Point59-64.3°C
Refractive Index1.50
XLogP3-AA3
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count0
Rotatable Bond Count2
Exact Mass229.91288 Da

Table 2: Physical properties of 2,4-Dibromopentane

Stereochemistry

2,4-Dibromopentane exists in multiple stereoisomeric forms, which demonstrates the compound's stereochemical complexity.

Stereoisomers

The compound can exist as:

  • The meso form (2R,4S)-2,4-dibromopentane, which has an internal plane of symmetry and is optically inactive.

  • Enantiomeric pair:

    • (2S,4S)-2,4-dibromopentane

    • (2R,4R)-2,4-dibromopentane

The meso form is often commercially available and has been identified with its own CAS number (1825-11-2) .

The PubChem database contains separate entries for the stereoisomers, including specific information about (2S,4S)-2,4-dibromopentane (CID 90472520), which has the InChIKey KUZOHDYKJXNCSI-WHFBIAKZSA-N .

Hazard ClassificationDetails
PictogramWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H226: Flammable liquid and vapor
Hazard ClassesSkin Irrit. 2 (100%)
Eye Irrit. 2 (100%)

Table 3: GHS classification information for 2,4-Dibromopentane

Precautionary Statements

The compound requires specific precautionary measures:

  • P264: Wash skin thoroughly after handling

  • P280: Wear protective gloves/eye protection/face protection

  • P302+P352: IF ON SKIN: Wash with plenty of water

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

  • P332+P317: If skin irritation occurs: Get medical help

  • P337+P317: If eye irritation persists: Get medical help

Additional precautionary statements include grounding/bonding containers, keeping away from heat/sparks/open flames, and storing in well-ventilated places .

Applications in Organic Synthesis

2,4-Dibromopentane serves as a versatile intermediate in organic synthesis with several key applications.

Elimination Reactions

One of the most notable applications is in elimination reactions to form alkynes. Similar to other vicinal dihalides, 2,4-dibromopentane can undergo double elimination reactions with strong bases to form alkyne products . This reaction type is frequently used in organic synthesis to introduce triple bonds into organic molecules.

The general mechanism involves:

  • E2 elimination of the first halide to form an alkene intermediate

  • Second E2 elimination to form the alkyne

As an Alkylating Agent

2,4-Dibromopentane can serve as an alkylating reagent in organic synthesis. The compound's reactivity pattern allows it to participate in various substitution reactions with nucleophiles .

Research Applications

The compound has been studied in electrochemical reduction reactions. Research on the electrochemical reduction of (+)-(2S,4S)-2,4-dibromopentane provides insights into stereochemical aspects of these reactions and potential applications in asymmetric synthesis .

Storage ParameterRecommendation
TemperatureRoom temperature (preferably in a cool, dark place, <15°C)
AtmosphereStore under inert gas
Conditions to AvoidLight sensitive, air sensitive
ContainerKeep container tightly closed

Table 4: Storage recommendations for 2,4-Dibromopentane

Synthesis Methods

Various methods have been reported for the synthesis of 2,4-dibromopentane and related compounds.

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